molecular formula C15H20O3 B1250397 Curcumenolactone A

Curcumenolactone A

Cat. No. B1250397
M. Wt: 248.32 g/mol
InChI Key: LWEBVMKVDYHHRS-CXTNEJHOSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Curcumenolactone A is a natural product found in Curcuma picta and Curcuma zedoaria with data available.

Scientific Research Applications

Hepatoprotective Properties

Curcumenolactone A, a carabrane-type sesquiterpene lactone, has been isolated from Zedoariae Rhizoma and exhibits hepatoprotective effects. It was found to show a protective effect on D-galactosamine-induced cytotoxicity in primary cultured rat hepatocytes, suggesting potential benefits in liver health and protection against acute liver injury (Matsuda, Morikawa, Ninomiya, & Yoshikawa, 2001).

Antioxidant Activity

Research on Curcuma aeruginosa, which contains Curcumenolactone A, indicates its antioxidant potential. Using LC-MS fingerprint combined with chemometrics, this compound was identified as one of the dominant compounds contributing to the antioxidant activity of C. aeruginosa extracts (Septaningsih, Darusman, Afendi, & Heryanto, 2018).

Cytotoxic Activity

Curcumenolactone A has been identified in Curcuma zedoaria, which is traditionally used in the treatment of various ailments including cancer. Investigations into the chemical components of Curcuma zedoaria showed that several compounds, including curcumenolactone A, displayed strong antiproliferative activity, indicating potential in cancer treatment (Hamdi et al., 2014).

Potential in Treating Cardiovascular Diseases

In a study exploring the material basis and mechanism of Curcumae Rhizoma in treating coronary heart disease, curcumenolactone A was identified as one of the core components. The study suggests that through compounds like curcumenolactone A, Curcumae Rhizoma regulates nerve repair, vasoconstriction, lipid metabolism, and inflammatory response, thereby exerting a therapeutic effect on coronary heart disease (Fei et al., 2022).

Application in Cancer Treatment

In a study on Curcuma caesia Roxb., curcumenolactone A was identified as one of the bioactive chemical constituents. The study highlighted the potential of curcumenolactone A in inhibiting the migration of the triple-negative breast cancer cell line MDA-MB-231, suggesting its promise as a drug for cancer treatment (Al-Amin, Eltayeb, Khairuddean, & Salhimi, 2019).

properties

Product Name

Curcumenolactone A

Molecular Formula

C15H20O3

Molecular Weight

248.32 g/mol

IUPAC Name

(4aR,5R,5aS,6aS)-3,5a-dimethyl-5-(3-oxobutyl)-4a,5,6,6a-tetrahydro-4H-cyclopropa[f][1]benzofuran-2-one

InChI

InChI=1S/C15H20O3/c1-8(16)4-5-11-12-6-10-9(2)14(17)18-13(10)7-15(11,12)3/h11-13H,4-7H2,1-3H3/t11-,12-,13+,15+/m1/s1

InChI Key

LWEBVMKVDYHHRS-CXTNEJHOSA-N

Isomeric SMILES

CC1=C2C[C@@H]3[C@H]([C@@]3(C[C@@H]2OC1=O)C)CCC(=O)C

Canonical SMILES

CC1=C2CC3C(C3(CC2OC1=O)C)CCC(=O)C

synonyms

curcumenolactone A

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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